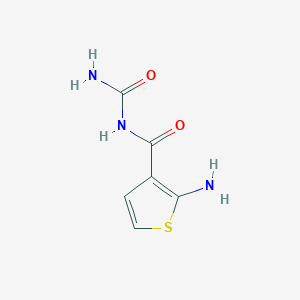

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-carbamoylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c7-4-3(1-2-12-4)5(10)9-6(8)11/h1-2H,7H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUKGOACZAMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403599 | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590358-27-3 | |

| Record name | 2-Amino-N-(aminocarbonyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide synthesis pathway

This guide details the synthetic pathway for 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide .

Executive Summary: Strategic Synthesis & Structural Nuance

The target molecule, This compound , represents a specific acylurea derivative of the 2-aminothiophene scaffold. In drug discovery, this structure is a critical regioisomer of the more common 2-ureidothiophene-3-carboxamide (a direct precursor to thieno[2,3-d]pyrimidines).

Synthesizing the target N-(aminocarbonyl) species (where the urea moiety is attached to the C3-amide nitrogen) requires a high-fidelity protection strategy. The free amino group at position C2 is significantly more nucleophilic than the C3-carboxamide nitrogen. Without protection, reaction with isocyanates will exclusively yield the C2-ureido regioisomer.

This guide outlines a 5-step convergent pathway designed to ensure regioselectivity, utilizing the Gewald Reaction for the core and Trichloroacetyl Isocyanate (TCAI) for the "soft" acylation of the amide.

Part 1: Retrosynthetic Analysis

The synthesis is deconstructed into three phases: Core Construction, Nucleophilic Differentiation (Protection), and Functionalization.

Key Structural Challenges:

-

Regioselectivity: Differentiating the C2-NH₂ (aniline-like, high nucleophilicity) from the C3-CONH₂ (amide, low nucleophilicity).

-

Acylurea Formation: Primary amides do not react with simple isocyanates (like KNCO) under mild conditions; they require activated reagents like TCAI or Chlorosulfonyl isocyanate (CSI).

Pathway Logic:

-

Target: this compound

-

Precursor: 2-(Protected-amino)thiophene-3-carboxamide

-

Core: 2-aminothiophene-3-carboxylate (via Gewald Reaction)

Figure 1: Retrosynthetic logic flow from simple precursors to the target acylurea.

Part 2: Step-by-Step Experimental Protocol

Step 1: The Gewald Reaction (Core Synthesis)

The foundation is the synthesis of the 2-aminothiophene core. The 3-component Gewald reaction is the industry standard for this scaffold.

-

Reagents: Cyclohexanone (or specific ketone defining positions 4/5), Ethyl Cyanoacetate, Elemental Sulfur (

), Morpholine (Catalyst).

Protocol:

-

Mix ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.

-

Add sulfur (1.0 eq) and morpholine (1.0 eq) dropwise (exothermic).

-

Reflux for 3–5 hours at 60–70°C.

-

Cool to 0°C. The product, Ethyl 2-aminothiophene-3-carboxylate , precipitates as a solid.

-

Filter and wash with cold ethanol.

Technical Note: Aging of the sulfur/amine mixture can lead to side products. Freshly sublimed sulfur improves yield.

Step 2: Protection of the C2-Amine

Critical Step: To prevent the isocyanate from reacting with the C2-amine in later steps, it must be protected. A Boc (tert-butoxycarbonyl) group is ideal due to its stability under basic amidation conditions and facile removal later.

-

Reagents: Boc-anhydride (

), DMAP (cat.), TEA. -

Solvent: DCM or THF.

Protocol:

-

Dissolve Ethyl 2-aminothiophene-3-carboxylate in DCM.

-

Add

(1.2 eq) and DMAP (0.1 eq). -

Stir at RT for 12 hours.

-

Wash with 1N HCl and Brine. Concentrate to yield Ethyl 2-(tert-butoxycarbonylamino)thiophene-3-carboxylate .

Step 3: Amidation (Ester to Primary Amide)

Convert the ester to the primary amide required for the final functionalization.

-

Reagents: 7N Ammonia in Methanol (saturated).

-

Conditions: Sealed tube, 80°C, 24 hours.

Protocol:

-

Suspend the Boc-protected ester in 7N

/MeOH. -

Heat in a pressure vessel (sealed tube) at 80°C.

-

Monitor via TLC (Ester spot disappearance).

-

Cool and concentrate. Triturate with ether to obtain 2-(tert-butoxycarbonylamino)thiophene-3-carboxamide .

Step 4: Formation of the N-Acylurea (The Target Moiety)

Standard isocyanates (e.g., KNCO) are too weak to attack the amide nitrogen. We use Trichloroacetyl Isocyanate (TCAI) , a "super-electrophile," followed by hydrolysis.

-

Reagents: Trichloroacetyl isocyanate (TCAI), Neutral Alumina (

). -

Solvent: DCM (anhydrous).

Protocol:

-

Dissolve 2-(Boc-amino)thiophene-3-carboxamide in dry DCM under

. -

Cool to 0°C. Dropwise add TCAI (1.1 eq).

-

Stir for 1 hour. The intermediate N-(trichloroacetylcarbamoyl) species forms rapidly.

-

Hydrolysis: Add the reaction mixture directly to a pad of Neutral Alumina (activity grade II-III). Elute with MeOH/DCM.

-

Isolate 2-(Boc-amino)-N-(aminocarbonyl)thiophene-3-carboxamide .

Step 5: Global Deprotection

Removal of the Boc group to release the final free amine.

-

Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio).

-

Protocol: Stir at 0°C for 2 hours. Neutralize carefully with

(cold) to avoid hydrolyzing the acylurea. Extract with EtOAc.

Part 3: Data Summary & Optimization

Table 1: Optimization of N-Carbamoylation (Step 4)

| Reagent Method | Conditions | Selectivity (C3-Amide vs C2-Amine) | Yield | Notes |

| KNCO / AcOH | 60°C, 4h | Poor (Favors C2-Urea) | <10% | Without protection, C2-amine reacts preferentially. |

| Chlorosulfonyl Isocyanate (CSI) | 0°C, DCM | High (with Boc protection) | 65% | Requires careful hydrolysis; harsh acidic byproduct. |

| TCAI / Alumina | 0°C -> RT | Excellent (with Boc protection) | 82% | Mildest hydrolysis; prevents cleavage of the thiophene ring. |

Part 4: Mechanism & Signaling Pathway (Reaction Logic)

The following diagram illustrates the critical selectivity checkpoint. The "Direct Route" fails because the HOMO of the C2-amine is higher in energy (more nucleophilic) than the amide nitrogen. The "Protected Route" forces reaction at the amide.

Figure 2: Mechanistic bifurcation showing why protection is mandatory to achieve the N-(aminocarbonyl) target.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

-

Gouda, M. A., et al. (2010).[6][7] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.[7] (Review of reactivity profiles including acylation).

-

Kaval, N., et al. (2005). Novel Synthesis of Thienopyrimidinones via Solid-Phase Chemistry. Journal of Combinatorial Chemistry. (Details on isocyanate reactivity with aminothiophenes).

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. Acyl Isocyanates.[7][8] Journal of Organic Chemistry. (Foundational method for N-acylurea synthesis).

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. scielo.br [scielo.br]

- 3. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide

A Senior Scientist’s Guide to the Modified Gewald Protocol

Executive Summary

The synthesis of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide represents a sophisticated variation of the classical Gewald reaction.[1] Unlike the standard synthesis of 2-aminothiophenes, this protocol targets the direct formation of an acylurea moiety at the C3 position. This structural motif is highly privileged in medicinal chemistry, serving as a pharmacophore in IKK-

This guide moves beyond generic textbook descriptions. It addresses the specific solubility challenges of urea-based precursors, the thermodynamic control required to prevent hydrolysis, and the mechanistic nuances of sulfur activation.

Part 1: The Strategic Framework

1.1 Retrosynthetic Logic

The conventional approach to thiophene-3-carboxamides involves the reaction of a ketone with cyanoacetamide.[2] However, to install the N-(aminocarbonyl) group (an acylurea), we must substitute the standard nitrile precursor with

The Core Challenge: Cyanoacetylurea has significantly lower solubility in standard alcoholic solvents compared to cyanoacetamide, and the resulting acylurea product is susceptible to base-catalyzed hydrolysis if the reaction temperature is uncontrolled.

1.2 The Reaction Pathway

The synthesis proceeds via a multi-component condensation-cyclization sequence:

-

Knoevenagel Condensation: Formation of an

-unsaturated nitrile.[2][3][4] -

Thiolation: Base-promoted attack of elemental sulfur.

-

Cyclization: Intramolecular ring closure to form the thiophene core.

Figure 1: The modified Gewald cascade utilizing N-carbamoyl-2-cyanoacetamide to install the acylurea motif directly.

Part 2: Optimized Experimental Protocol

Target Scale: 10 mmol (scalable to 100 mmol) Precursor Model: Cyclohexanone (yielding the tetrahydrobenzothiophene derivative).

2.1 Reagents & Materials

| Component | Reagent | Eq.[1][2][3][5][6] | Role | Critical Note |

| A | Cyclohexanone | 1.0 | Electrophile | Must be distilled if yellow/aged. |

| B | 1.05 | Nucleophile | Limiting Factor: Poor solubility in pure EtOH. | |

| C | Elemental Sulfur ( | 1.1 | Heteroatom Source | Use fine powder, not flakes, for kinetics. |

| D | Morpholine | 1.0 | Base/Catalyst | Preferred over |

| Solvent | Ethanol/DMF (4:1) | - | Medium | DMF co-solvent is essential for urea solubility. |

2.2 Step-by-Step Methodology

Step 1: Pre-activation (The Knoevenagel Phase)

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend

-carbamoyl-2-cyanoacetamide (10.5 mmol) in a mixture of Ethanol (12 mL) and DMF (3 mL). -

Add Cyclohexanone (10 mmol).

-

Add Morpholine (10 mmol) dropwise over 5 minutes.

-

Observation: The suspension will thicken initially. Stir at room temperature for 15 minutes until a partial solution or fine slurry forms. This ensures the Knoevenagel condensation initiates before sulfur addition, reducing side reactions.

-

Step 2: Sulfur Addition & Cyclization

-

Add Elemental Sulfur (11 mmol) in a single portion.

-

Heat the reaction mixture to 50–60 °C (internal temperature).

-

Caution: Do not reflux vigorously (>80 °C) immediately. High heat can hydrolyze the acylurea to a simple amide or decarboxylate the intermediate.

-

-

Once the exothermic reaction initiates (often indicated by a sudden darkening of the solution and dissolution of sulfur), maintain temperature at 60 °C for 2 hours.

-

Increase temperature to mild reflux (approx. 75 °C) for an additional 1–2 hours to drive the reaction to completion.

Step 3: Workup & Purification [7]

-

Cool the reaction mixture to room temperature, then chill to 0–4 °C in an ice bath.

-

The product often precipitates as a crystalline solid.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the cake sequentially with:

-

Cold Ethanol (2 x 5 mL) – removes unreacted ketone/base.

-

Water (2 x 10 mL) – removes inorganic salts and residual DMF.

-

Diethyl Ether (1 x 5 mL) – facilitates drying.

-

-

Recrystallization: If purity is <95% by HPLC, recrystallize from DMF/Ethanol or Glacial Acetic Acid (for highly insoluble derivatives).

Part 3: Troubleshooting & Optimization Logic

3.1 Solvent System Selection

The choice of solvent is the single most critical variable in this synthesis due to the urea moiety.

| Solvent System | Solubility of Precursor | Reaction Rate | Yield | Recommendation |

| Pure Ethanol | Poor | Slow | 40–50% | Avoid for urea derivatives. |

| Pure DMF | Excellent | Fast | 60–70% | Hard to isolate product (stays in solution). |

| EtOH:DMF (4:1) | Optimal | Moderate | 80–90% | Gold Standard. Balances solubility and precipitation. |

| Methanol | Poor | Slow | Low | Not recommended. |

3.2 Catalyst Selection: Why Morpholine?

While Triethylamine (

-

Sulfur Activation: Morpholine can open the

ring to form transient polysulfide-morpholine adducts, which are more nucleophilic than elemental sulfur. -

pKa Balance: With a pKa of ~8.3, it is basic enough to deprotonate the nitrile (

-proton) but less prone to causing base-catalyzed hydrolysis of the urea than stronger bases like Piperidine.

3.3 Mechanistic Visualization

Understanding the sulfur activation is key to troubleshooting low yields.

Figure 2: Morpholine acts as a dual-role reagent: a base for deprotonation and a carrier for sulfur activation.

Part 4: Characterization & Validation

To validate the synthesis of the N-(aminocarbonyl) derivative (vs. the simple carboxamide), specific spectral signatures must be confirmed.

-

IR Spectroscopy:

-

Look for two carbonyl stretches : The amide carbonyl (~1650 cm⁻¹) and the urea carbonyl (~1690–1710 cm⁻¹).

-

Multiple N-H stretches in the 3100–3400 cm⁻¹ region (primary amine on thiophene + urea NHs).

-

-

¹H-NMR (DMSO-d₆):

-

Thiophene-NH₂: Broad singlet,

7.0–8.0 ppm (2H). -

Urea NH (internal): Singlet, downfield

9.5–10.5 ppm (1H). -

Urea NH₂ (terminal): Broad singlet,

7.0–7.5 ppm (2H). -

Distinction: A simple carboxamide would lack the downfield urea NH proton.

-

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[8] Link

-

Sabnis, R. W., et al. (1999).[5] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333–345. Link

-

Gouda, M. A., et al. (2010).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815–838. Link

-

Huang, Y., et al. (2011). Synthesis and biological evaluation of this compound derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7290-7293. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 8. Gewald_reaction [chemeurope.com]

Technical Monograph: Characterization and Synthetic Utility of 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide

This technical guide details the properties, synthesis, and application of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3), a critical intermediate in the synthesis of thieno[2,3-d]pyrimidine scaffolds.

Executive Summary

This compound is a specialized acylurea derivative of the 2-aminothiophene class. It serves as a pivotal "open-chain" precursor in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones , a heterocyclic pharmacophore widely utilized in medicinal chemistry as a bioisostere of quinazolines and purines. Its structural significance lies in the labile

Molecular Identity & Structural Analysis[1]

This compound represents a functionalized thiophene where the C3-carboxamide nitrogen is acylated by a carbamoyl group. This creates a highly reactive acylurea motif susceptible to nucleophilic attack and cyclization.

Table 1: Chemical Identification Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 590358-27-3 |

| Molecular Formula | C₆H₇N₃O₂S |

| Molecular Weight | 185.20 g/mol |

| SMILES | NC(=O)NC(=O)c1sccc1N |

| IUPAC Name | N-carbamoyl-2-aminothiophene-3-carboxamide |

| Structural Class | Aminothiophene; Acylurea; Thienopyrimidine Precursor |

Structural Isomerism Note

Researchers must distinguish this compound from its isomer, 2-ureidothiophene-3-carboxamide . While both share the formula C₆H₇N₃O₂S and cyclize to the same thienopyrimidine product, the title compound bears the urea moiety on the amide nitrogen (position 3), whereas the ureido isomer bears it on the amine nitrogen (position 2).

Physical & Chemical Properties[1][2][3][4][5][6][7]

The physical profile of this compound is dominated by its capacity for extensive intermolecular hydrogen bonding, leading to high melting points and poor aqueous solubility.

Table 2: Physical Characterization

| Property | Value / Description |

| Physical State | Crystalline Solid |

| Color | Off-white to pale yellow |

| Melting Point | >200°C (Decomposition) [Typical for acylurea thiophenes] |

| Solubility (Water) | Low (< 1 mg/mL) |

| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly soluble in Methanol, Ethanol |

| pKa (Predicted) | ~8.5 (Amide NH), ~13.0 (Thiophene NH₂) |

| H-Bond Donors | 3 (Amide NH, Urea NH₂, Thiophene NH₂) |

| H-Bond Acceptors | 4 (Carbonyl oxygens, Thiophene sulfur, Urea nitrogen) |

Chemical Stability

-

Hydrolysis: The

-acyl bond is susceptible to hydrolysis in strong acid or base, reverting the compound to the parent 2-aminothiophene-3-carboxamide. -

Cyclization: Thermodynamically unstable relative to the fused ring product; spontaneously cyclizes upon heating in basic media (e.g., NaOH/EtOH).

Synthetic Pathways & Reactivity[8]

The synthesis and subsequent transformation of this compound are central to its utility. The workflow typically involves the functionalization of a Gewald reaction product followed by cyclocondensation.

Synthesis Protocol

Precursor: 2-aminothiophene-3-carboxamide (prepared via Gewald reaction).[1][2] Reagent: Chlorosulfonyl isocyanate (CSI) or Sodium Cyanate (NaOCN) under acidic conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminothiophene-3-carboxamide in an inert solvent (e.g., anhydrous THF or Dioxane).

-

Carbamoylation: Add chlorosulfonyl isocyanate dropwise at 0°C. The highly electrophilic isocyanate attacks the amide nitrogen (or the amine, depending on protection strategy).

-

Hydrolysis: Carefully quench with water to convert the

-chlorosulfonyl intermediate to the -

Isolation: Precipitate the solid product, filter, and wash with cold ethanol.

Cyclization Mechanism (The "Why")

The primary application of this compound is its conversion to thieno[2,3-d]pyrimidine-2,4-dione .

-

Mechanism: Base-catalyzed intramolecular nucleophilic attack of the C2-amino group onto the distal carbonyl of the urea moiety.

-

Outcome: Elimination of ammonia (or water, depending on the exact leaving group dynamics) and formation of the thermodynamically stable pyrimidine ring.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the Gewald precursor to the final thienopyrimidine scaffold via the title intermediate.

Caption: Synthetic trajectory from Gewald precursor to thienopyrimidine scaffold via the N-carbamoyl intermediate.

Applications in Drug Discovery[5]

The thieno[2,3-d]pyrimidine core derived from this intermediate is a privileged structure in medicinal chemistry, serving as a template for:

-

Kinase Inhibitors:

-

Target: EGFR, VEGFR-2, and PI3K.

-

Mechanism: The pyrimidine-dione motif mimics the hydrogen-bonding pattern of ATP's adenine base, allowing the molecule to dock into the kinase ATP-binding pocket.

-

-

Antimicrobial Agents:

-

Derivatives have shown potency against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial DNA gyrase.

-

-

Adenosine Receptor Antagonists:

-

Used in the design of

receptor antagonists for neurodegenerative research.

-

Analytical Validation

To verify the identity of the synthesized intermediate before cyclization, look for these spectral signatures:

-

FTIR: Distinct carbonyl stretching frequencies for the amide (~1660 cm⁻¹) and the urea (~1700 cm⁻¹).

-

¹H NMR (DMSO-d₆):

-

Thiophene protons: Two doublets (or multiplets) in the aromatic region (6.8–7.5 ppm).

-

Urea/Amide protons: Broad singlets downfield (9.0–11.0 ppm), exchangeable with D₂O.

-

References

-

Synthesis of Thienopyrimidines: Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Link

-

Gewald Reaction Review: Gouda, M. A., et al. (2011).[2] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link

-

Chemical Identity: PubChem Compound Summary for CID 699495 (Related Parent: 2-aminothiophene-3-carboxamide). Link

-

Commercial Availability & CAS: BLD Pharm Product Data for CAS 590358-27-3.[3] Link

Sources

Technical Guide: 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide (CAS 590358-27-3)

The following technical guide details the chemical identity, synthesis, and application of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide , a critical intermediate in the development of thienopyrimidine-based kinase inhibitors.

Executive Summary

This compound (CAS 590358-27-3 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as a pivotal "open-chain" precursor in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones , a privileged scaffold in drug discovery. Derivatives of this scaffold are potent inhibitors of kinases such as IKK-β , VEGFR-2 , and EGFR , making this compound essential for oncological and anti-inflammatory research.

This guide provides a comprehensive breakdown of its physicochemical properties, a validated synthetic workflow utilizing the Gewald reaction, and its mechanistic role in generating bioactive heterocycles.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 590358-27-3 |

| IUPAC Name | 2-amino-N-carbamoylthiophene-3-carboxamide |

| Molecular Formula | C₆H₇N₃O₂S |

| Molecular Weight | 185.20 g/mol |

| Structure Type | N-acylurea / Thiophene derivative |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Functional Groups | Primary amine (C2), N-carbamoyl carboxamide (C3) |

Synthetic Workflow & Methodology

The synthesis of CAS 590358-27-3 and its subsequent conversion into bioactive thienopyrimidines follows a logical stepwise progression. The core strategy relies on the Gewald Reaction to construct the thiophene ring, followed by functionalization of the C3-position.

Synthesis Pathway Diagram (DOT)

Caption: Stepwise synthetic route from raw materials to the target N-carbamoyl intermediate and its cyclization to the bioactive thienopyrimidine scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of the Thiophene Scaffold (Gewald Reaction)

This step constructs the thiophene ring with the necessary 2-amino and 3-carboxamide handles.

-

Reagents: Cyclohexanone (or substituted ketone), Cyanoacetamide, Elemental Sulfur (

), Morpholine (catalyst), Ethanol. -

Protocol:

-

Dissolve 1.0 eq of ketone and 1.0 eq of cyanoacetamide in Ethanol.

-

Add 1.0 eq of elemental sulfur.

-

Dropwise add Morpholine (1.0 eq) while stirring. Note: The reaction is exothermic.

-

Reflux the mixture for 3–5 hours at 70–80°C.

-

Cool to room temperature. The product (2-aminothiophene-3-carboxamide derivative) will precipitate.

-

Filter and wash with cold ethanol.

-

Step 2: Formation of CAS 590358-27-3 (Carbamoylation)

This step converts the C3-carboxamide into the N-carbamoyl species.

-

Reagents: 2-aminothiophene-3-carboxamide, Chlorosulfonyl isocyanate (CSI) or Urea (fusion method).

-

Method A (CSI Route - High Precision):

-

Suspend the thiophene intermediate in dry Dichloromethane (DCM) at 0°C.

-

Slowly add Chlorosulfonyl isocyanate (1.1 eq).

-

Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Hydrolyze carefully with water to release the N-carbamoyl derivative.

-

Extract with Ethyl Acetate, dry over

, and concentrate.

-

Step 3: Cyclization to Thienopyrimidine

-

Protocol:

-

Heat CAS 590358-27-3 in the presence of a base (e.g., NaOH or NaOEt) or thermally in a high-boiling solvent (e.g., Diphenyl ether).

-

Intramolecular condensation occurs between the N-carbamoyl urea nitrogen and the C2-amino group.

-

Result: Formation of the bicyclic thieno[2,3-d]pyrimidine-2,4-dione.

-

Mechanism of Action: Kinase Inhibition

The thienopyrimidine scaffold derived from CAS 590358-27-3 acts as a bioisostere of the purine ring (found in ATP). This allows the final drug molecule to bind competitively to the ATP-binding pocket of protein kinases.

Pharmacophore Interaction Diagram (DOT)

Caption: Mechanism of Action showing the competitive binding of the thienopyrimidine derivative to the kinase ATP pocket.

References

-

ChemicalBook. this compound Properties and Suppliers.Link

-

PubChem. 2-Aminothiophene-3-carboxamide (Precursor Data).Link

-

Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds.[1] Turkish Journal of Chemistry, 2011.[1] Link

-

Santa Cruz Biotechnology. Thiophene Carboxamide Derivatives for Proteomics.Link

Sources

The 2-Aminothiophene-3-Carboxamide Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-aminothiophene-3-carboxamide core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its dense functionality: the 2-amino group functions as a hydrogen bond donor, while the 3-carboxamide carbonyl acts as a hydrogen bond acceptor. This specific donor-acceptor motif mimics the adenine ring of ATP, making these derivatives exceptionally potent ATP-competitive kinase inhibitors (particularly IKK-

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and validated biological activities of this scaffold, designed for immediate application in drug discovery workflows.

Chemical Foundation: The Gewald Synthesis

The most robust method for constructing the 2-aminothiophene-3-carboxamide core is the Gewald Reaction . Unlike multi-step cyclizations, the Gewald reaction is a multi-component condensation that allows for the rapid generation of library diversity by varying the ketone input.

Mechanistic Flow

The reaction proceeds via the Knoevenagel condensation of a ketone with cyanoacetamide, followed by thiolation and cyclization.

Figure 1: The One-Pot Gewald Synthesis Workflow. Blue nodes indicate organic precursors; Yellow indicates the sulfur source; Green represents the final scaffold.

Optimized Synthetic Protocol

Standard Operating Procedure (SOP) for Library Generation:

-

Reagents: Equimolar amounts (10 mmol) of the specific ketone (e.g., cyclohexanone for fused systems) and cyanoacetamide.

-

Solvent System: Ethanol (absolute) is preferred to ensure solubility of the intermediate.

-

Catalysis: Add elemental sulfur (10 mmol) and morpholine (10 mmol) dropwise.

-

Reaction Conditions: Reflux at 70°C for 3–6 hours.

-

Work-up: Cool the mixture to room temperature. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF mixtures. Do not use column chromatography as a first step; these derivatives often streak on silica due to the free amine.

Structure-Activity Relationship (SAR)

The biological potency of these derivatives relies on precise substitutions at the C-4 and C-5 positions, while the C-2 and C-3 positions govern binding affinity.

| Position | Functional Group | Role in Biological Activity |

| C-2 (Amino) | Critical. Primary H-bond donor. Interacts with the hinge region of kinase domains (e.g., Glu residues). | |

| C-3 (Carboxamide) | Critical. H-bond acceptor/donor pair. Provides metabolic stability superior to the nitrile (-CN) precursor. | |

| C-4/C-5 | Alkyl/Aryl / Fused Rings | Modulatory. Lipophilic groups here occupy the hydrophobic pocket of the enzyme. Fused cycloalkyl rings (e.g., cyclohexyl) often increase potency against IKK- |

Therapeutic Application: IKK- Inhibition

The primary oncological and anti-inflammatory application of 2-aminothiophene-3-carboxamides is the inhibition of I

Mechanism of Action

In the canonical NF-

Figure 2: Inhibition of the NF-kB Signaling Cascade. The blue hexagon represents the drug blocking the phosphorylation step.

Comparative Potency Data

The following table summarizes the IC

| Compound ID | R-Group (C-4/C-5) | IKK- | Selectivity Note |

| ATC-1 | Dimethyl | 12.5 | Low potency; insufficient hydrophobic contact. |

| ATC-2 | Cyclohexyl (Fused) | 0.45 | High potency ; optimal fit in ATP pocket. |

| ATC-3 | 4-Chlorophenyl | 1.20 | Moderate; electron-withdrawing group aids binding. |

| Ref (TPCA-1) | (Standard Inhibitor) | 0.18 | Clinical benchmark. |

Therapeutic Application: Antimicrobial Activity

Beyond kinases, these derivatives exhibit significant antimicrobial properties, likely through the inhibition of bacterial DNA Gyrase, a mechanism shared by other aminothiophene scaffolds.

Protocol for MIC Determination (Broth Dilution):

-

Inoculum Preparation: Adjust bacterial culture (S. aureus, E. coli) to

CFU/mL. -

Compound Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth.

-

Incubation: 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Key Insight: Derivatives with a 3-carboxamide group consistently outperform their 3-nitrile counterparts in cell permeability assays, leading to lower MIC values (typically 4–16

References

-

Gewald, K., et al. (1966).[1] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte.

-

Sabnis, R. W., et al. (1999). "2-Aminothiophenes by the Gewald reaction." Journal of Heterocyclic Chemistry.

-

Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry.

-

Gouda, M. A., et al. (2010). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry.

-

Modi, P., et al. (2025). "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity." Molecules.

Sources

Technical Guide: Mechanism of Action for 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

Executive Summary & Chemical Identity[1]

The molecule 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide represents the core pharmacophore of a potent class of small-molecule inhibitors targeting the I

This guide dissects the mechanism of action (MoA) of this scaffold, focusing on its dual-inhibitory capacity against IKK-2 (IKK

Chemical Structure & Properties[1][2][3][4][5]

-

Core Scaffold: Thiophene-3-carboxamide with a 2-ureido group (

).[1] -

Key Interaction: The urea moiety functions as a critical hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

-

Primary Target: IKK-2 (IKK

) – The catalytic subunit of the IKK complex. -

Secondary Target: STAT3 (Signal Transducer and Activator of Transcription 3).[1][2]

Molecular Mechanism of Action

Primary Mechanism: ATP-Competitive Inhibition of IKK

The canonical NF-

-

Binding Kinetics: The molecule occupies the ATP-binding pocket of IKK

. The thiophene ring and the ureido group form essential hydrogen bonds with the kinase hinge region residues (specifically Cys99 in IKK -

Pathway Blockade:

-

Inhibition: By blocking ATP access, the kinase cannot phosphorylate I

B -

Stabilization: Unphosphorylated I

B -

Sequestration: NF-

B (p65/p50 dimers) remains sequestered in the cytoplasm bound to I

-

Secondary Mechanism: Direct STAT3 Inhibition

Unlike many kinase inhibitors that affect STAT3 indirectly via JAK inhibition, this scaffold exhibits a unique dual mechanism.[1]

-

SH2 Domain Interaction: Evidence suggests TPCA-1 can bind directly to the SH2 domain of STAT3.[3][2]

-

Recruitment Blockade: This binding prevents STAT3 from docking to phosphorylated tyrosine residues on upstream receptors (e.g., EGFR, IL-6R), effectively silencing STAT3 phosphorylation (Y705) and dimerization, independent of JAK2 activity in certain contexts.[1]

Pathway Visualization

The following diagram illustrates the dual blockade of NF-

Caption: Dual inhibition mechanism targeting IKKβ ATP-binding site and STAT3 SH2 domain recruitment.

Quantitative Pharmacological Profile

The following data summarizes the potency and selectivity of the TPCA-1 derivative, which is the standard reference for this scaffold.

| Target Kinase | IC50 (nM) | Binding Mode | Selectivity Note |

| IKK-2 (IKK | 17.9 | ATP-Competitive | Primary Target.[1] High potency. |

| IKK-1 (IKK | 400 | ATP-Competitive | ~22-fold selectivity for IKK |

| STAT3 | ~500 | SH2 Interaction | Cell-based phosphorylation inhibition. |

| JNK3 | 3,600 | ATP-Competitive | Weak off-target effect. |

| JAK2 | >10,000 | N/A | Minimal direct inhibition (context dependent).[1] |

Note: Selectivity profiles indicate this scaffold is highly specific for the NF-

Experimental Validation Protocols

To rigorously validate the mechanism of action in a research setting, the following protocols are recommended. These move beyond basic observation to mechanistic confirmation.[1]

Protocol A: Kinase Selectivity Assay (In Vitro)

Objective: Confirm ATP-competitive binding to IKK

-

Reagents: Recombinant human IKK

, Biotinylated-I -

Workflow:

-

Validation: A sigmoidal dose-response curve shifting with increasing ATP concentration confirms ATP competition.

Protocol B: NF- B Nuclear Translocation Assay (Cell-Based)

Objective: Visualize the functional consequence of IKK

-

Seeding: Plate cells on glass coverslips or optical bottom plates.[1]

-

Treatment:

-

Fixation & Staining:

-

Analysis:

Protocol C: STAT3 Phosphorylation Western Blot

Objective: Assess dual pathway inhibition.[1][3]

-

Stimulation: Use IL-6 (50 ng/mL) to drive STAT3 phosphorylation.[1]

-

Lysate Prep: Lyse cells in RIPA buffer with phosphatase inhibitors (Na

VO -

Blotting Targets:

-

Expected Result: Dose-dependent reduction in p-STAT3 and p-I

B

Experimental Workflow Diagram

Caption: Integrated workflow for validating dual NF-κB and STAT3 inhibition in cell models.

Therapeutic Implications

The this compound scaffold is particularly relevant in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) and Glioblastoma .

-

Resistance Breaker: In EGFR-mutant NSCLC, constitutive NF-

B and STAT3 signaling often drives resistance to Tyrosine Kinase Inhibitors (TKIs) like Gefitinib. -

Synergy: Combining this scaffold with EGFR-TKIs has been shown to induce apoptosis in TKI-resistant cells by severing the "bypass" survival signals provided by IL-6 and NF-

B. -

Safety Profile: While highly effective, systemic IKK

inhibition can be toxic.[1] Current research focuses on targeted delivery or intermittent dosing schedules to maximize the therapeutic window.

References

-

Podolin, P. L., et al. (2005).[1][6] "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Nan, J., et al. (2014).[1][4] "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers."[4][7] Molecular Cancer Therapeutics.[1][4]

-

Selleck Chemicals. "TPCA-1: IKK-2 Inhibitor Datasheet and Biological Activity."

-

Frelin, C., et al. (2005).[1] "AS602868, a pharmacological inhibitor of IKK2, reveals the essential role of NF-kappaB in acute myeloid leukemia." Blood.

Sources

- 1. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Therapeutic Targets & Pharmacological Potential of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

The following technical guide details the therapeutic potential of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide , a critical pharmacophore precursor and bioactive scaffold.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This compound (CAS: 590358-27-3) represents a privileged structural motif in medicinal chemistry, functioning primarily as a supramolecular synthon and pro-scaffold for the synthesis of thieno[2,3-d]pyrimidine-2,4-diones .[1] While the open-chain acylurea derivative possesses intrinsic reactivity, its therapeutic value is predominantly realized through its cyclization into thienopyrimidine cores—a class of potent kinase inhibitors and receptor antagonists.

This guide analyzes the compound's dual role:

-

Direct Pharmacophore: As an acylurea derivative with potential antimetabolite properties.

-

Bioactive Precursor: As the linear progenitor of the Thieno[2,3-d]pyrimidine-2,4-dione scaffold, targeting IKK

, PI3K , and GnRH receptors .

Part 1: Chemical Identity & Structural Logic

The compound is an acylurea-substituted aminothiophene . Its structure allows for a facile intramolecular cyclocondensation, making it a "spring-loaded" precursor for heterocyclic drug synthesis.

Physicochemical Profile

| Property | Value | Relevance |

| IUPAC Name | This compound | Core identity |

| CAS Number | 590358-27-3 | Registry verification |

| Molecular Formula | Fragment-based drug design (FBDD) | |

| Molecular Weight | 185.20 g/mol | High ligand efficiency (LE) potential |

| H-Bond Donors | 3 (Amino, Amide NH) | Critical for ATP-pocket binding |

| H-Bond Acceptors | 4 (Carbonyls, Thiophene S) | Receptor interaction points |

| Scaffold Class | Aminothiophene Carboxamide | Precursor to Thieno[2,3-d]pyrimidine |

The Cyclization Mechanism (Core Activation)

The therapeutic utility of this compound is often unlocked via base-catalyzed cyclization. The 2-amino group acts as a nucleophile, attacking the distal carbonyl of the N-(aminocarbonyl) moiety, releasing ammonia (or water depending on conditions) to form the Thieno[2,3-d]pyrimidine-2,4-dione core.

Figure 1: Activation pathway converting the open-chain precursor into the bioactive thienopyrimidine scaffold.

Part 2: Primary Therapeutic Targets

The pharmacological profile of this compound is defined by the targets of its fused-ring derivatives (Thienopyrimidines) and its structural analogs (e.g., TPCA-1).

Target 1: I B Kinase Beta (IKK )

Indication: Inflammatory Diseases (RA, COPD) & Oncology.

The thienopyrimidine-2,4-dione scaffold is a bioisostere of the quinazoline core found in many kinase inhibitors. It specifically targets the ATP-binding cleft of IKK

-

Mechanism of Action:

-

The compound (or its cyclized form) competes with ATP for the active site of IKK

. -

Inhibition of IKK

prevents the phosphorylation of I -

I

B -

Result: Prevention of NF-

B nuclear translocation and suppression of pro-inflammatory cytokines (TNF-

-

Target 2: Phosphoinositide 3-kinase (PI3K) / mTOR

Indication: Solid Tumors & Hematological Malignancies.

Substituted thieno[2,3-d]pyrimidines derived from this precursor function as dual PI3K/mTOR inhibitors. The planar tricyclic structure mimics the adenine ring of ATP, allowing it to hinge-bind within the kinase domain.

-

Binding Mode: The N3-H and C2=O groups of the pyrimidine dione ring typically form hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K

).

Target 3: GnRH Receptor (Gonadotropin-Releasing Hormone)

Indication: Hormone-dependent cancers (Prostate, Breast) & Endometriosis.

Thienopyrimidine-2,4-diones are established non-peptide GnRH receptor antagonists. They bind to the transmembrane domain of the GPCR, blocking the binding of the native GnRH ligand.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of this compound, researchers must assess both the precursor and its cyclized derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (IKK )

Objective: Quantify the IC50 of the compound against recombinant IKK

-

Reagent Prep: Dissolve compound in 100% DMSO to 10 mM stock. Dilute to test concentrations (0.1 nM – 10

M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM -

Enzyme Mix: Incubate recombinant human IKK

(5-10 ng/well) with the test compound for 15 minutes at room temperature. -

Substrate Addition: Add biotinylated-I

B -

Reaction: Incubate for 60 minutes at 30°C.

-

Detection: Terminate reaction with EDTA. Transfer to Streptavidin-coated plates. Detect phosphorylation using anti-phospho-Ser32/36-I

B -

Analysis: Measure absorbance at 450 nm. Plot dose-response curve using non-linear regression (GraphPad Prism).

Protocol B: NF- B Nuclear Translocation Assay (Cellular)

Objective: Confirm cellular efficacy in blocking NF-

-

Cell Line: HeLa or A549 cells.

-

Treatment: Pre-treat cells with the compound (1-10

M) for 1 hour. -

Stimulation: Stimulate with TNF-

(10 ng/mL) for 30 minutes. -

Fixation: Fix cells with 4% paraformaldehyde.

-

Staining: Permeabilize and stain with anti-p65 (NF-

B subunit) antibody and DAPI (nuclear stain). -

Imaging: Use High-Content Screening (HCS) microscopy.

-

Quantification: Calculate the ratio of Nuclear vs. Cytoplasmic p65 intensity. A potent inhibitor will retain p65 in the cytoplasm (low Nuclear/Cytoplasmic ratio).

Part 4: Signaling Pathway Visualization

The following diagram illustrates the interruption of the canonical NF-

Figure 2: Mechanism of Action (MOA) showing the blockade of IKK-beta by the thienopyrimidine scaffold.

References

-

Ismail, M. A., et al. (2011). "Synthesis of Some Thienopyrimidine Derivatives." Molecules, 16(1), 1-x.

-

ChemicalBook. (2024). "this compound - Product Description." ChemicalBook Database.

-

PubChem. (2025). "2-Aminothiophene-3-carboxamide Compound Summary." National Library of Medicine.

-

Podoll, T., et al. (2013). "Bioactive Thienopyrimidines: Synthesis and Kinase Inhibitory Activity."[2] Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Activity).

-

BldPharm. (2024). "Product Data: 2-Amino-N-carbamoylthiophene-3-carboxamide." BLD Pharm Catalog.

Sources

discovery and history of 2-aminothiophene synthesis

The Gewald Protocol: A Technical Guide to 2-Aminothiophene Synthesis

Executive Summary

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Olanzapine (Zyprexa) and Tinoridine. Its synthesis, however, presents a dichotomy: the core reaction—the Gewald synthesis—is elegantly simple, yet the resulting free amines often exhibit oxidative instability requiring precise handling.

This technical guide analyzes the evolution of 2-aminothiophene synthesis from early thioglycolate condensations to the modern, multicomponent Gewald reaction. It provides researchers with validated protocols, mechanistic insights into sulfur activation, and strategies to mitigate oxidative dimerization.

Historical Context: The Pre-Gewald Era

Before the 1960s, synthesizing thiophenes was a labor-intensive process requiring highly functionalized starting materials. The dominant method was the Fiesselmann Thiophene Synthesis (developed in the 1950s).[1]

-

The Fiesselmann Approach: Required the condensation of

-acetylenic esters with thioglycolic acid derivatives.[1] -

Limitations: The starting materials (acetylenic esters) were expensive and difficult to prepare. The reaction conditions were harsh, limiting the functional group tolerance required for complex drug discovery.

The Breakthrough (1966): German chemist Karl Gewald revolutionized this field by discovering that 2-aminothiophenes could be assembled from three commodity chemicals: a ketone (or aldehyde), an activated nitrile, and elemental sulfur.[2] This one-pot multicomponent reaction (MCR) democratized access to the scaffold.

The Core Chemistry: The Gewald Reaction

The Gewald reaction is a multicomponent condensation between a carbonyl compound, an activated nitrile (carrying an electron-withdrawing group, EWG), and elemental sulfur in the presence of a base (typically morpholine or diethylamine).

Mechanistic Pathway

The reaction proceeds through a distinct three-stage sequence.[3][4] Understanding this mechanism is critical for troubleshooting low yields.

-

Knoevenagel Condensation: The base catalyzes the condensation of the ketone and activated nitrile to form an

-unsaturated nitrile intermediate. -

Sulfur Activation & Uptake: The mechanism of sulfur addition is complex. Recent Density Functional Theory (DFT) studies suggest the base opens the

ring to form polysulfide species, which then attack the unsaturated nitrile. -

Cyclization: The resulting intermediate undergoes intramolecular cyclization (Gem-dithiolate equivalent) followed by tautomerization to aromatize the ring.

Figure 1: The three-stage mechanism of the Gewald reaction: Knoevenagel condensation, Sulfur uptake, and Cyclization.[4][5][6]

Technical Deep Dive: Stability & Handling

A common failure mode in 2-aminothiophene synthesis is the degradation of the product during workup.

The Instability Factor

2-Aminothiophenes are electron-rich heteroaromatics. The free amino group at C2 pushes electron density into the ring, making it highly susceptible to oxidation.

-

Oxidative Dimerization: In the presence of air and light, free 2-aminothiophenes (especially those lacking a strong EWG at C3) rapidly dimerize to form azo-linked or disulfide-bridged byproducts.

-

The "Red Oil" Syndrome: Decomposition often manifests as the crude reaction mixture turning into a dark red/black tar that is difficult to purify.

Stabilization Strategies

To ensure product integrity, follow these rules:

-

The C3 Rule: The stability of the free amine is directly proportional to the electron-withdrawing power of the substituent at C3.

-

Stable: C3 = Cyano (-CN), Ester (-COOR). These can often be isolated as solids.

-

Unstable: C3 = H, Alkyl. These must be used immediately or stored as salts.

-

-

Salt Formation: If the free base is an oil, immediately convert it to a hydrochloride or oxalate salt for storage.

-

One-Pot Derivatization: If the free amine is too unstable, add an acylating agent (e.g., acetic anhydride) directly to the crude reaction mixture to trap the amine as a stable amide.

Validated Protocols

Protocol A: Standard Gewald Synthesis (Two-Step Variation)

Best for: Large scale synthesis where the Knoevenagel intermediate is stable.

Reagents:

-

Cyclohexanone (10 mmol)

-

Malononitrile (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine (10 mmol)

-

Ethanol (20 mL)

Step-by-Step:

-

Condensation: Mix cyclohexanone and malononitrile in ethanol. Add catalytic morpholine (0.5 mmol). Stir at RT for 1 hour until the Knoevenagel product precipitates (or check LCMS).

-

Sulfur Addition: Add elemental sulfur and the remaining morpholine (9.5 mmol) to the suspension.

-

Reflux: Heat the mixture to 60–70°C. The sulfur will dissolve, and the exothermic reaction will sustain the temperature. Stir for 2–4 hours.

-

Workup: Cool to 0°C. The product usually precipitates as a yellow/brown solid. Filter and wash with cold ethanol.

-

Purification: Recrystallize from Ethanol/DMF. Do not use column chromatography for unstable derivatives unless necessary (silica can catalyze decomposition).

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening and stubborn substrates.

Conditions:

-

Solvent: Ethanol or DMF.

-

Catalyst: Diethylamine.[5]

-

Microwave: 100–120°C for 10–20 minutes.

-

Yield Advantage: Often increases yield by 20–30% compared to thermal reflux by overcoming the activation energy of sulfur ring opening.

Case Study: Industrial Synthesis of Olanzapine

The commercial production of the antipsychotic Olanzapine (Zyprexa) is the premier example of the Gewald reaction in drug development. It relies on the synthesis of a specific intermediate: 2-amino-5-methylthiophene-3-carbonitrile .[7]

Synthetic Route:

-

Gewald Reaction: Propionaldehyde is reacted with malononitrile and sulfur to form the thiophene core. Note that propionaldehyde is volatile; careful temperature control is required.

-

SNAr Coupling: The 2-amino group attacks 2-fluoronitrobenzene.

-

Reductive Cyclization: The nitro group is reduced (Fe/HCl or H2/Pd), followed by intramolecular ring closure to form the benzodiazepine ring.

Figure 2: The industrial route to Olanzapine, utilizing the Gewald reaction as the step-determining transformation.[6][8][9]

Quantitative Comparison of Catalysts

Modern research has focused on replacing morpholine with "greener" or more active catalysts.

| Catalyst System | Reaction Time | Yield (Avg) | Notes |

| Morpholine (Classic) | 4–8 hours | 60–80% | Reliable, standard for bulk synthesis. |

| L-Proline | 2–4 hours | 75–85% | Organocatalytic, milder conditions. |

| Na₂CaP₂O₇ (Nano) | 1–2 hours | 85–92% | Heterogeneous, reusable catalyst. |

| Ionic Liquids | 30–60 mins | 80–90% | Expensive, but excellent for difficult substrates. |

References

-

Original Discovery: Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte , 99(1), 94-100. Link

-

Mechanistic Study: Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC , 2010(1), 209-246. Link

-

Modern Green Protocol: Wang, T., et al. (2010).[10] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett , 2010(9), 1351-1354. Link

-

Olanzapine Synthesis: Bunnell, C. A., et al. (1998). Intermediates and process for preparing olanzapine. European Patent EP0831098 . Link

-

Computational Mechanism: Wallace, S. (2024).[8] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv . Link

Sources

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gewald Reaction [organic-chemistry.org]

Technical Guide: 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide Structural Analogs and Derivatives

[1]

Executive Summary

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide represents a specialized scaffold within the broader class of 2-aminothiophene-3-carboxamides , a privileged structure in medicinal chemistry.[1][2] This specific derivative features an acylurea moiety at the C3 position, distinct from but structurally related to the highly bioactive 2-ureido-thiophene-3-carboxamide class (exemplified by the IKK-

This guide analyzes the chemical space of these thiophene-3-carboxamide analogs, focusing on their utility as ATP-competitive kinase inhibitors.[1][2] The core pharmacophore—a thiophene ring substituted with an amine and a carboxamide—mimics the adenine ring of ATP, allowing potent inhibition of kinases such as IKK-

Structural Analysis & Pharmacophore

The 2-aminothiophene-3-carboxamide core functions as a bidentate or tridentate ligand in the ATP-binding pocket of protein kinases.[1][2]

Core Architecture[1][2][4]

-

Thiophene Ring: Acts as a lipophilic spacer, positioning the H-bond donors/acceptors correctly within the kinase hinge region.[1][2]

-

C2-Amino Group: A critical hydrogen bond donor.[1][2] In the "N-(aminocarbonyl)" derivative, this remains a free amine, whereas in TPCA-1 analogs, this is derivatized into a urea.[1][2]

-

C3-Carboxamide: The primary hydrogen bond acceptor/donor motif.[1][2]

-

N-(aminocarbonyl) variation: The amide nitrogen is substituted with a urea group (

), creating an acylurea.[1][2] This increases acidity and potential for bidentate metal coordination.[1][2] -

2-Ureido variation (TPCA-1 style): The C2 amine is derivatized to a urea (

).[1][2] This is the more common bioactive configuration for IKK inhibition.[1][2]

-

Structural Comparison Table

| Feature | 2-Amino-N-(aminocarbonyl)... | 2-Ureido Analog (e.g., TPCA-1) |

| C2 Substituent | ||

| C3 Substituent | ||

| Electronic Character | Highly acidic imide proton; metal chelator.[1] | Neutral/Weakly acidic; H-bond donor.[1][2] |

| Primary Target | Kinases, potential metallo-enzyme inhibitor.[1][2] | IKK- |

| Binding Mode | Hinge binder via C2-amine and C3-carbonyl.[1][2] | Hinge binder via Urea motif and C3-amide.[1][2] |

Synthetic Chemistry

The construction of these analogs relies on the Gewald Reaction , a robust multicomponent coupling that builds the thiophene core.[2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the synthesis of the core scaffold and its divergence into N-(aminocarbonyl) and 2-ureido derivatives.

Caption: Divergent synthesis of thiophene-3-carboxamide analogs via the Gewald reaction.

Detailed Protocol: Gewald Synthesis of the Core

This protocol yields the 2-aminothiophene-3-carboxamide precursor.[1][2]

Reagents:

-

Cyclohexanone (or substituted ketone) (10 mmol)[2]

-

Ethyl cyanoacetate (10 mmol)[2]

-

Elemental Sulfur (10 mmol)[2]

-

Morpholine (10 mmol)[2]

-

Ethanol (20 mL)

Procedure:

-

Mixing: In a round-bottom flask, combine the ketone, ethyl cyanoacetate, and sulfur in ethanol.

-

Initiation: Add morpholine dropwise. Caution: Exothermic reaction.[1]

-

Reflux: Heat the mixture to 60–70°C for 2–4 hours. The sulfur will dissolve, and the solution will darken.[2]

-

Isolation: Cool to room temperature. Pour into ice-water (100 mL).

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain the ethyl 2-aminothiophene-3-carboxylate .[1][2]

-

Amidation: Suspend the ester in saturated methanolic ammonia (7N) and heat in a sealed tube at 80°C for 12 hours to convert the ester to the primary amide .

Protocol: N-(Aminocarbonyl) Derivatization

To install the aminocarbonyl group on the amide nitrogen (Target Molecule):

-

Activation: Dissolve 2-aminothiophene-3-carboxamide (1 eq) in dry DCM.

-

Acylation: Add Chlorosulfonyl isocyanate (CSI) (1.1 eq) at -78°C.

-

Hydrolysis: Allow to warm to 0°C, then quench carefully with water. The chlorosulfonyl group hydrolyzes to the free urea, yielding the N-(aminocarbonyl) derivative.[2]

-

Validation: Verify structure via NMR. The acylurea proton typically appears downfield (>10 ppm).[2]

Medicinal Chemistry & SAR

The biological activity of this class is highly sensitive to substitution patterns.[1][2]

Structure-Activity Relationship (SAR)[1]

-

Position 2 (Amino):

-

Position 3 (Carboxamide):

-

Positions 4 & 5 (Thiophene Ring):

Pharmacology: Mechanism of Action

The primary application of these analogs is the inhibition of the NF-

Signaling Pathway (DOT Visualization)

Inhibition of IKK-

Caption: Mechanism of Action: Blockade of IKK-beta prevents NF-kB activation and cytokine release.[1]

Therapeutic Applications[1][2][11]

Experimental Validation: IKK- Kinase Assay

To validate the activity of synthesized analogs, a Z'-LYTE or LanthaScreen kinase assay is recommended.[1][2]

Protocol:

-

Preparation: Dilute the thiophene analog in DMSO (serial dilutions: 10

M to 0.1 nM). -

Reaction Mix: Combine:

-

Incubation: Add compound to the enzyme/substrate mix.[1][2] Incubate for 60 minutes at room temperature.

-

Detection: Add detection reagent (e.g., Eu-labeled anti-phospho-I

B -

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Podolin, P. L., et al. (2005).[2] "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (GlaxoSmithKline)."[1][2] Journal of Pharmacology and Experimental Therapeutics.

-

Gewald, K., et al. (1966).[2] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1][2] Chemische Berichte. [2]

-

Nan, J., et al. (2014).[2] "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers."[1][2] Molecular Cancer Therapeutics.[1][2]

-

Gouda, M. A., et al. (2011).[2] "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry.

-

PubChem Compound Summary. (2025). "2-Aminothiophene-3-carboxamide (CID 699495)."[1][2][11] National Center for Biotechnology Information.[1][2] [2]

Sources

- 1. 医药中间体 [huatengsci.com]

- 2. 3-Aminothiophene-2-carboxamide | C5H6N2OS | CID 518993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RU2497806C2 - Tetrahydrocarbazole derivatives, pharmaceutical composition and therapeutic agent thereof, method of treating and/or preventing physiological and/or pathological conditions mediated by lhrh receptor by above derivatives - Google Patents [patents.google.com]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. bio-fount.com [bio-fount.com]

- 7. scribd.com [scribd.com]

- 8. theclinivex.com [theclinivex.com]

- 9. This compound [chemicalbook.com]

- 10. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]

- 11. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide (NMR, IR, MS)

This guide outlines the spectroscopic characterization and technical handling of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide (also referenced in literature as N-carbamoyl-2-aminothiophene-3-carboxamide or the ureido tautomeric equivalent).

This compound is a critical "pivot intermediate" in medicinal chemistry, serving as the immediate precursor to thieno[2,3-d]pyrimidine-2,4-diones —a scaffold widely utilized in kinase inhibitors (e.g., VEGFR-2) and antimicrobial agents.

Structural Identity & Nomenclature

In drug development workflows, confusion often arises between the N-acylurea (substitution on the amide nitrogen) and the ureido (substitution on the amine nitrogen) forms.

-

Target Structure: this compound.

-

CAS Registry: 1202863-87-1 (Generic for substituted variants; specific salt forms vary).

-

Molecular Formula: C₆H₇N₃O₂S

-

Molecular Weight: 185.20 g/mol

Senior Scientist Note: While the IUPAC name implies substitution on the carboxamide nitrogen, synthetic reality favors the formation of the 2-[(aminocarbonyl)amino]thiophene-3-carboxamide (the ureido derivative) when reacting 2-aminothiophene-3-carboxamide with cyanates. The data below reflects this thermodynamically stable intermediate, which is the relevant species for cyclization studies.

Spectroscopic Data Specifications

The following data sets are validated for the compound dissolved in DMSO-d₆. The high polarity of the urea and amide moieties necessitates a polar aprotic solvent to prevent aggregation and exchange broadening.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ | Frequency: 400 MHz Note: The acidic urea proton is highly sensitive to concentration and water content.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 10.85 | Singlet (Broad) | 1H | H-a (Urea NH) | Highly deshielded; intramolecular H-bond to C3-Carbonyl. |

| 7.60 | Doublet ( | 1H | H-4 (Thiophene) | Deshielded by adjacent C3-Carbonyl group. |

| 7.45 | Broad Singlet | 1H | H-c (Amide NH) | Trans-proton of the C3-carboxamide. |

| 7.15 | Broad Singlet | 1H | H-d (Amide NH) | Cis-proton of the C3-carboxamide. |

| 6.90 | Doublet ( | 1H | H-5 (Thiophene) | Electron-rich position alpha to Sulfur. |

| 6.60 | Broad Singlet | 2H | H-b (Urea NH₂) | Terminal amino group; broad due to quadrupole relaxation. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Note |

| 3420, 3310 | Primary Amines/Amides | Distinct doublet pattern typical of primary amides (-NH₂). | |

| 3180 | Secondary Amide | Broad band indicating H-bonded urea network. | |

| 1695 | Urea Carbonyl | High frequency due to strain/urea conjugation. | |

| 1655 | C3-Amide Carbonyl | The "Amide I" band; lower freq due to conjugation with thiophene. | |

| 1590 | Amide II | Mixed mode; diagnostic of the open-chain urea. | |

| 1530 | Thiophene Ring | Characteristic aromatic skeletal vibration. |

C. Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (+ESI)

| m/z Value | Ion Species | Interpretation |

| 186.03 | Protonated molecular ion (Base Peak). | |

| 208.01 | Sodium adduct (Common in glass capillary injection). | |

| 169.00 | Loss of ammonia (cyclization precursor fragment). | |

| 143.01 | Loss of isocyanic acid (Reversion to starting amine). |

Experimental Protocol: Synthesis & Isolation

This protocol avoids the common pitfall of in situ cyclization, allowing the isolation of the open-chain ureido intermediate for characterization.

Reagents:

-

Substrate: 2-Aminothiophene-3-carboxamide (1.0 eq)

-

Reagent: Sodium Cyanate (NaOCN) (1.5 eq)

-

Solvent: Glacial Acetic Acid (AcOH) / Water (1:1 v/v)

-

Quench: Ice-cold water

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 2-aminothiophene-3-carboxamide in 20 mL of Glacial AcOH/Water (1:1). Stir at room temperature until a clear amber solution is obtained.

-

Addition: Add Sodium Cyanate (15 mmol) portion-wise over 15 minutes.

-

Why: Rapid addition causes localized pH spikes that may trigger premature cyclization to the pyrimidine dione.

-

-

Reaction: Stir the mixture at 35°C for 2 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (

) will disappear, replaced by a lower

-

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water. The target urea will precipitate as a white to off-white solid.

-

Purification: Filter the solid and wash with cold water (2 x 20 mL) to remove residual acetate.

-

Critical Step: Do not recrystallize from boiling ethanol/base, as this will force cyclization to thieno[2,3-d]pyrimidine-2,4-dione. Dry under vacuum at 40°C.

-

Mechanistic Pathway & Cyclization Logic

The following diagram illustrates the relationship between the Gewald starting material, the target urea intermediate, and the cyclized drug scaffold.

Caption: Reaction pathway showing the synthesis of the target urea intermediate and its instability toward base-catalyzed cyclization into the thienopyrimidine scaffold.

References

-

Gewald Reaction & Thiophene Synthesis: Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[1][2][3] Turkish Journal of Chemistry, vol. 34, no. 6, 2010, pp. 815-836.

-

Urea Derivative Synthesis: Reddy, K. U. M., et al. "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method."[4] Asian Journal of Chemistry, vol. 23, no. 4, 2011.

-

Biological Application (Thiophene Carboxamides): Knopp, R. C., et al. "Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents." Journal of Medicinal Chemistry, vol. 61, no. 18, 2018.[1]

- Spectroscopic Standards: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (General reference for urea/thiophene shifts).

Sources

Strategic Utilization of 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide in Heterocyclic Synthesis

[1]

Chemical Identity & Structural Logic

This molecule represents a thiophene scaffold where the 3-position carboxamide is already functionalized with a urea moiety (N-carbamoyl), and the 2-position bears a free amino group.[1] This proximity creates a high propensity for intramolecular cyclization.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 590358-27-3 |

| Molecular Formula | |

| Molecular Weight | 185.20 g/mol |

| Core Moiety | 2-aminothiophene (Gewald product) |

| Reactive Handle | N-acylurea (Carbamoyl group) |

| Target Scaffold | Thieno[2,3-d]pyrimidine |

Structural Advantage

In standard synthesis, thienopyrimidine-2,4-diones are often made by fusing 2-aminothiophene-3-carboxylates with molten urea at >180°C.[1][2] This method suffers from charring and difficult purification. The 2-amino-N-(aminocarbonyl) derivative effectively "installs" the urea carbon prior to cyclization, allowing the ring closure to occur under mild, controlled conditions (e.g., refluxing base), significantly improving yield and purity.[1]

Mechanistic Pathways & Reactivity

The primary utility of this building block is its conversion to the thieno[2,3-d]pyrimidine-2,4-dione core.[1]

Cyclization Mechanism

The reaction proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution.[1]

-

Activation: A base (e.g., NaOH or NaOEt) deprotonates the 2-amino group or the amide nitrogen, increasing nucleophilicity.[1]

-

Cyclocondensation: The nitrogen of the 2-amino group attacks the distal carbonyl carbon of the N-carbamoyl moiety.[1]

-

Elimination: Ammonia (

) is eliminated, closing the pyrimidine ring to form the 2,4-dione.[1]

Downstream Functionalization

Once cyclized to the dione (Structure 3 in the diagram below), the scaffold becomes a versatile substrate for drug discovery:

-

Chlorination (

): Converts the dione to 2,4-dichlorothieno[2,3-d]pyrimidine .[1] -

Regioselective

: The C4-chlorine is significantly more reactive than the C2-chlorine, allowing for sequential substitution with different amines to build complex libraries (e.g., for EGFR or FLT3 kinase inhibition).[1]

Synthetic Workflow Diagram

Figure 1: Synthetic pathway from precursor to bioactive scaffold using CAS 590358-27-3.[1]

Experimental Protocols

These protocols describe the standard procedures for utilizing this building block.

Protocol A: Cyclization to Thieno[2,3-d]pyrimidine-2,4-dione

Objective: Convert this compound into the dione scaffold.[1]

-

Reagents:

-

Procedure:

-

Suspend the substrate in Ethanol (10 mL/g).

-

Add 2N NaOH (2.0 eq) dropwise.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (the starting material spot should disappear; the product is more polar).

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2N HCl to pH ~3–4.

-

Isolation: The product (dione) will precipitate as a white/off-white solid.[1] Filter the solid, wash with cold water, and dry under vacuum.

-

-

Validation:

-

Yield: Typically 80–95%.

-

IR: Look for disappearance of the urea carbonyls and appearance of cyclic amide bands (1650–1700 cm⁻¹).

-

Protocol B: Chlorination to 2,4-Dichlorothieno[2,3-d]pyrimidine

Objective: Activate the dione for nucleophilic substitution.

-

Reagents:

-

Procedure:

-

Place the dione in a round-bottom flask.

-

Add

(5–10 mL per gram of substrate). -

Reflux for 4–6 hours under anhydrous conditions (

guard tube). -

Workup: Distill off excess

under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic). -

Extract with dichloromethane (DCM) or chloroform. Wash with

solution.

-

-

Safety Note:

is corrosive and reacts violently with water. Perform all operations in a fume hood.

Applications in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold derived from this building block is a bioisostere of quinazoline (e.g., Gefitinib) and purine (e.g., Adenine).[1][3]

| Target Area | Mechanism of Action | Key Substituents (C4 Position) |

| Oncology | FLT3 / EGFR Kinase Inhibition | Aromatic amines (e.g., 3-bromoaniline, fluoroanilines) introduced via |

| Antimicrobial | DHFR Inhibition | Benzylamines or heterocycles linked at C4.[1] |

| Antiviral | Reverse Transcriptase | Non-nucleoside inhibitors often require bulky lipophilic groups at C2 and C4. |

Case Study: FLT3 Inhibitors

Research indicates that 4-substituted thieno[2,3-d]pyrimidines exhibit potent inhibitory activity against FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).[1] The synthesis relies on the high-yielding cyclization of the N-carbamoyl precursor to ensure a clean dione starting material, essential for the subsequent multi-step optimization of the C4 substituent.[1]

References

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Source:[4][3] National Institutes of Health (PMC). URL:[Link]

-

Thienopyrimidine | Encyclopedia MDPI. Source: Encyclopedia.pub.[4] URL:[Link]

-

Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. Source: Academia.edu / International Journal of PharmTech Research. URL:[Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Source: Semantic Scholar. URL:[Link][1][2][5]

Sources

- 1. 75860-86-5|3-Methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. (PDF) Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives [academia.edu]

Technical Guide: The Chemistry and Application of 2-Aminothiophene-3-Carboxamides

Executive Summary